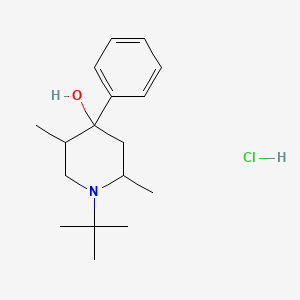
N-(1,2,3,4-tetrahydro-1-naphthalenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-tetrahydro-1-naphthalenyl)pentanamide, commonly known as THPVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its stimulating effects. THPVP is chemically similar to other synthetic cathinones, such as alpha-PVP and alpha-PHP, which are known to have potent stimulant properties.
Mecanismo De Acción
THPVP acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. THPVP also acts as a monoamine oxidase inhibitor, which further enhances its stimulant effects.
Biochemical and Physiological Effects
THPVP has been found to have several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. THPVP also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. Prolonged use of THPVP can lead to the development of tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPVP has several advantages and limitations for use in laboratory experiments. Its stimulant properties make it useful in studying the effects of psychoactive substances on the brain. However, its potential for abuse and addiction makes it difficult to use in long-term studies. THPVP is also a relatively new substance, and its long-term effects on the body are not yet fully understood.
Direcciones Futuras
There are several future directions for research on THPVP. One area of interest is the development of new synthetic cathinones with improved therapeutic potential. Another area of interest is the development of new analytical methods for detecting THPVP and other synthetic cathinones in biological samples. Additionally, research is needed to better understand the long-term effects of THPVP on the body and brain.
Métodos De Síntesis
THPVP can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the reductive amination reaction. The Friedel-Crafts acylation reaction involves the reaction between naphthalene and pentanoyl chloride in the presence of aluminum chloride as a catalyst. The reductive amination reaction involves the reaction between naphthalene and pentanone in the presence of a reducing agent, such as sodium borohydride.
Aplicaciones Científicas De Investigación
THPVP has been the subject of scientific research due to its potential as a psychoactive substance. Studies have shown that THPVP has stimulant properties that are similar to other synthetic cathinones. It has been found to increase dopamine and norepinephrine levels in the brain, which are associated with increased energy, alertness, and euphoria.
Propiedades
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMNDUOLHYQTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)


![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)
